molecular formula C10H6N4 B1247554 Benzo[g]pteridine CAS No. 261-65-4

Benzo[g]pteridine

Cat. No. B1247554
CAS RN: 261-65-4
M. Wt: 182.18 g/mol
InChI Key: BTZVACANDIHKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[g]pteridine is a mancude organic heterotricyclic parent, a polycyclic heteroarene, a benzopteridine and an azaarene.

Scientific Research Applications

  • Anti-Trypanosomatidic Agents :

    • Benzo[g]pteridine derivatives have been explored as inhibitors of pteridine reductase-1 (PTR1), showing potential as anti-trypanosomatidic agents. These compounds have demonstrated improved enzymatic activity against Trypanosoma brucei and Leishmania major PTR1, indicating their potential in treating infections caused by these parasites (Linciano et al., 2019).
  • Anti-Inflammatory Properties :

    • Synthesized 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines have shown promising results as inhibitors of pro-inflammatory cytokines TNF-α and IL-6. These compounds could play a significant role in developing new anti-inflammatory treatments (Guirado et al., 2013).
  • Therapeutic Potential in Various Diseases :

    • Pteridine derivatives, including benzo[g]pteridine, have shown a range of biological activities and molecular targets. They are being considered for therapeutic use in chronic inflammation-related diseases, diabetes, osteoporosis, ischemia, and neurodegeneration. Some pteridine-based compounds are approved by the FDA, while others are under clinical trials (Carmona-Martínez et al., 2018).
  • Design and Synthesis of PTR1 Inhibitors :

    • Benzo[g]pteridine derivatives have been designed and synthesized as inhibitors of Trypanosoma brucei PTR1. These inhibitors adopt alternative binding modes compared to natural ligands and classical inhibitors, indicating their potential as novel therapeutic agents against trypanosomatidic diseases (Spinks et al., 2010).
  • Photophysics and Photochemistry :

    • Studies on the photophysics of benzo[g]pteridine-related compounds like isoalloxazines have provided insights into their photochemical properties, which are significant due to their biological relevance. These studies help in understanding the behavior of these compounds under light exposure and their potential applications in biological systems (Sikorska et al., 2005).
  • Pteridines as Modulators of Oxidative Stress :

    • Pteridine derivatives, including benzo[g]pteridine, have been studied for their interactions with free radicals and free radical-mediated reactions. These studies contribute to understanding the physiological effects of pteridines concerning oxidative stress and free radical-mediated reactions in biological systems (Oettl & Reibnegger, 2002).
  • Development of Novel Antiparasitic Agents :

    • Virtual screening has identified nonfolate compounds, including a CNS drug, as antiparasitic agents inhibiting pteridine reductase. This represents a new avenue for developing antiparasitic drugs, potentially expanding the therapeutic applications of existing CNS drugs (Ferrari et al., 2011).

properties

CAS RN

261-65-4

Product Name

Benzo[g]pteridine

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

benzo[g]pteridine

InChI

InChI=1S/C10H6N4/c1-2-4-8-7(3-1)13-9-5-11-6-12-10(9)14-8/h1-6H

InChI Key

BTZVACANDIHKJX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C=NC=NC3=N2

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=NC=NC3=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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